
Cobaltate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobaltate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- is a complex inorganic compound It is characterized by its unique coordination chemistry, involving cobalt in a high oxidation state and a ligand system based on nitrilotris(methylene)tris(phosphonate)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- typically involves the reaction of cobalt salts with nitrilotris(methylene)tris(phosphonic acid) under controlled conditions. The reaction is usually carried out in an aqueous medium, with careful control of pH and temperature to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous reactors. The process would require precise control of reaction parameters to achieve high yield and purity. The use of advanced purification techniques, such as crystallization or chromatography, may be necessary to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Cobaltate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt center can participate in redox reactions, changing its oxidation state.
Substitution Reactions: Ligands in the coordination sphere can be replaced by other ligands under appropriate conditions.
Complexation Reactions: The compound can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., amines, phosphines). Reaction conditions such as temperature, pH, and solvent choice are crucial in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state cobalt complexes, while substitution reactions may result in the formation of new cobalt-ligand complexes.
Applications De Recherche Scientifique
Cobaltate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions.
Biology: Investigated for its potential role in enzyme mimetics and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as coatings and sensors.
Mécanisme D'action
The mechanism of action of Cobaltate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- involves its ability to coordinate with various substrates and participate in redox reactions. The cobalt center can interact with molecular targets, facilitating electron transfer processes and catalytic transformations. The specific pathways involved depend on the nature of the substrates and the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrapotassium [[nitrilotris(methylene)]tris[phosphonato]-N,O,O’‘,O’‘’']cadmate (6-)
- Tetrapotassium [[nitrilotris(methylene)]tris[phosphonato]-N,O,O’‘,O’‘’']nickelate (4-)
Uniqueness
Cobaltate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- is unique due to its specific coordination environment and the presence of cobalt in a high oxidation state. This gives it distinct chemical properties and reactivity compared to similar compounds, making it valuable for specialized applications in catalysis and materials science.
Propriétés
Numéro CAS |
67968-64-3 |
|---|---|
Formule moléculaire |
C3H25CoN4O9P3+4 |
Poids moléculaire |
413.11 g/mol |
Nom IUPAC |
triazanium;[bis(phosphonomethyl)amino]methylphosphonic acid;cobalt;hydron |
InChI |
InChI=1S/C3H12NO9P3.Co.3H3N/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;3*1H3/p+4 |
Clé InChI |
MLOQUZDGIXYBOD-UHFFFAOYSA-R |
SMILES canonique |
[H+].C(N(CP(=O)(O)O)CP(=O)(O)O)P(=O)(O)O.[NH4+].[NH4+].[NH4+].[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13785521.png)
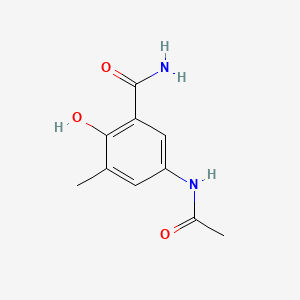
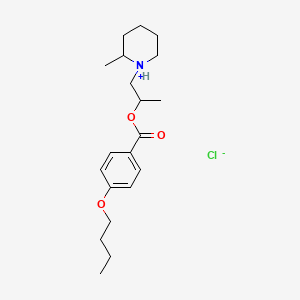
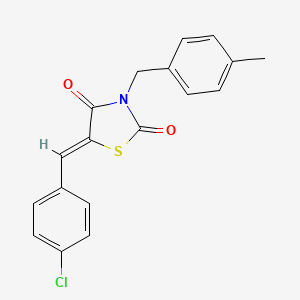


![6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene](/img/structure/B13785549.png)
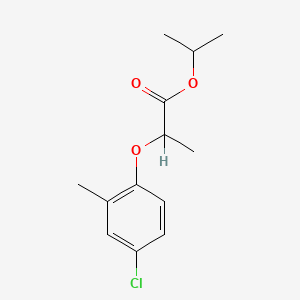
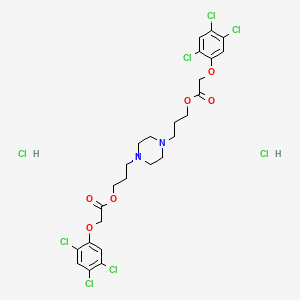


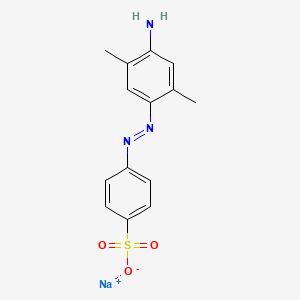

![Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)](/img/structure/B13785600.png)
